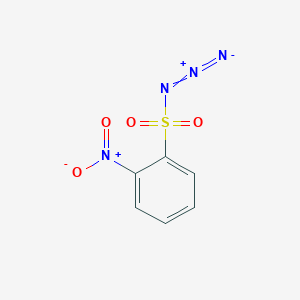

o-Nitrobenzenesulfonyl Azide

Beschreibung

Significance of o-Nitrobenzenesulfonyl Azide (B81097) in Modern Organic Synthesis

o-Nitrobenzenesulfonyl azide (o-NBSA) has emerged as a significant reagent in modern organic synthesis, primarily valued for its role in the introduction of nitrogen-containing functionalities into organic molecules. Its principal application is as a diazo-transfer reagent, facilitating the conversion of primary amines into azides. smolecule.com This transformation is fundamental for the synthesis of a wide array of nitrogenous compounds that are pivotal in the development of pharmaceuticals and agrochemicals. smolecule.com Organic azides are versatile intermediates, widely utilized in chemical ligation, click chemistry, and as infrared (IR) probes for studying the structure and dynamics of biomolecules. thieme-connect.com

The strategic placement of the nitro group at the ortho position on the benzene (B151609) ring influences the reactivity and properties of the sulfonyl azide group. smolecule.com Research has demonstrated that o-NBSA can be more efficient as a diazo-transfer reagent compared to its meta (m-) and para (p-) isomers. thieme-connect.com This enhanced reactivity makes it a valuable tool for chemists. Furthermore, the compound is utilized in the synthesis of various heterocyclic compounds, such as triazoles and aziridines, and in bioconjugation techniques to label biomolecules with azide groups for subsequent functionalization.

A notable area of its application is in the preparation of ¹⁵N-labeled azides. thieme-connect.comkorea.ac.kr These isotopically labeled compounds serve as effective tags for vibrational probing and hyperpolarized magnetic resonance imaging of biomolecules, as they can help overcome spectral interferences. thieme-connect.comkorea.ac.kr Specifically, γ-¹⁵N-labeled o-NBSA has been developed as a shelf-stable, solid reagent that offers advantages in physicochemical properties and ease of synthesis compared to other reagents like trifluoromethanesulfonyl azide (TfNN¹⁵N). thieme-connect.comkorea.ac.kr

Table 1: Key Applications of this compound in Organic Synthesis

| Application | Description | Key Findings | Citations |

|---|---|---|---|

| Diazo-Transfer Reactions | Conversion of primary amines to azides. | Serves as an efficient reagent for introducing the azide functionality, a versatile precursor in organic synthesis. | smolecule.comkorea.ac.kr |

| Synthesis of Heterocycles | Used as a reagent for synthesizing nitrogen-containing heterocyclic compounds. | Facilitates the formation of structures like triazoles and aziridines. | |

| Bioconjugation | Labeling of biomolecules with azide groups. | Enables further functionalization of biomolecules for research and applications. | |

| ¹⁵N-Isotope Labeling | Synthesis of ¹⁵N-labeled azides for spectroscopic studies. | γ-¹⁵N-labeled o-NBSA is a stable and efficient reagent for preparing probes for vibrational spectroscopy and MRI. | thieme-connect.comkorea.ac.krresearchgate.net |

| Mitsunobu-like Reactions | Conversion of primary and secondary alcohols to alkyl azides. | Offers high yields (>90%) for the azidation of alcohols. |

Historical Context of Sulfonyl Azide Reagents in Chemical Transformations

The use of sulfonyl azides as reagents for diazo-transfer reactions is a well-established strategy in organic chemistry. The conversion of primary amines to azides is a crucial transformation, and sulfonyl azides have been central to this process. acs.org Historically, p-toluenesulfonyl azide (TsN₃) was a commonly used diazo-transfer agent. orgsyn.org However, concerns over its thermal stability and potential for explosion prompted researchers to seek safer alternatives. orgsyn.org

Over 40 years ago, trifluoromethanesulfonyl azide (TfN₃) was introduced as an organic-soluble diazo-transfer reagent and saw widespread use. acs.orgmanchester.ac.uk Despite its reactivity, TfN₃ is known to be hazardous during its preparation and storage, being highly explosive and not commercially available as a neat substance. acs.orgmanchester.ac.uk This necessitated its preparation immediately before use, often in dilute solutions. acs.orgmanchester.ac.uk The search for safer reagents led to the development of alternatives like nonafluorobutanesulfonyl azide, which has a higher molecular weight and improved safety profile. manchester.ac.uk

Another significant development was imidazole-1-sulfonyl azide, first reported by Goddard-Borger and Stick, which offered similar reactivity to TfN₃ with a longer shelf-life and lower preparation cost. acs.orgmanchester.ac.uk However, its purification still posed risks. acs.orgmanchester.ac.uk This ongoing quest for stable, safe, and efficient diazo-transfer reagents provides the context for the development and study of compounds like this compound. Researchers have explored various substituted benzenesulfonyl azides, including o- and p-nitrobenzenesulfonyl azide, as effective reagents in diazo-transfer protocols. orgsyn.org The synthesis of sulfonyl azides has evolved, with methods moving from the reaction of sulfonyl halides with sodium azide in various solvents to the use of phase-transfer catalysis and Lewis base activation of sulfonyl fluorides, reflecting a continuous drive towards milder, safer, and more efficient procedures. orgsyn.orgthieme-connect.com

Table 2: Comparison of Selected Sulfonyl Azide Reagents

| Reagent Name | Common Abbreviation | Key Characteristics | Citations |

|---|---|---|---|

| p-Toluenesulfonyl Azide | TsN₃ | Widely used historically; has known shock sensitivity and potential explosive properties. | orgsyn.org |

| Trifluoromethanesulfonyl Azide | TfN₃ | Highly reactive and efficient; noted for being highly explosive, requiring in-situ preparation. | acs.orgmanchester.ac.uk |

| Imidazole-1-sulfonyl Azide | --- | Alternative to TfN₃ with a longer shelf-life; purification can be hazardous. | acs.orgmanchester.ac.uk |

| This compound | o-NBSA, o-NsN₃ | Shelf-stable solid; demonstrates high efficiency, particularly in its ¹⁵N-labeled form, as a diazo-transfer reagent. | thieme-connect.comkorea.ac.kr |

Scope and Foundational Research Focus on this compound

Foundational research on this compound has centered on its synthesis, reactivity, and mechanistic pathways, particularly in diazo-transfer reactions. The typical synthesis involves the reaction of o-nitrobenzenesulfonyl chloride with sodium azide in a suitable solvent system like aqueous tetrahydrofuran (B95107) (THF) or acetone/water. smolecule.comthieme-connect.com This procedure generally provides the product in high yield as a stable, white solid. thieme-connect.com

A key area of investigation has been the comparison of o-NBSA with its structural isomers. Studies have revealed that o-NBSA is a more efficient diazo-transfer reagent than m-nitrobenzenesulfonyl azide or p-nitrobenzenesulfonyl azide. thieme-connect.com This has been a significant finding, directing its application in more demanding synthetic contexts.

The most detailed research has focused on the use of its isotopically labeled counterpart, γ-¹⁵N-labeled this compound (o-NsNN¹⁵N). thieme-connect.comkorea.ac.kr This reagent was developed as a superior alternative to the less stable and more hazardous γ-¹⁵N-labeled triflyl azide (TfNN¹⁵N). korea.ac.krresearchgate.net A crucial discovery from this line of research was that the reaction of o-NsNN¹⁵N with primary amines yields a mixture of β- and γ-¹⁵N-labeled azides, unlike TfNN¹⁵N which produces only the β-¹⁵N-labeled product. thieme-connect.comkorea.ac.kr This observation led to the proposal of a distinct reaction mechanism to explain the formation of this isotopomeric mixture. thieme-connect.comkorea.ac.krthieme-connect.com The mechanism involves the nucleophilic attack of the amine on the azide, leading to the formation of a diazo compound intermediate. smolecule.com The specific behavior of the ortho-nitro substituted reagent influences the subsequent steps that lead to the mixed isotopomeric products. thieme-connect.comkorea.ac.kr

Table 3: Foundational Research Findings for this compound

| Research Area | Finding | Significance | Citations |

|---|---|---|---|

| Synthesis | Prepared from o-nitrobenzenesulfonyl chloride and sodium azide. | Provides a high-yielding (96%) route to a stable, solid reagent. | thieme-connect.com |

| Reactivity Comparison | Found to be a more efficient diazo-transfer reagent than its m- and p-isomers. | Establishes o-NBSA as a preferred reagent among its isomers for certain applications. | thieme-connect.com |

| Isotopic Labeling | γ-¹⁵N-labeled o-NBSA (o-NsNN¹⁵N) was developed as a stable alternative to TfNN¹⁵N. | Offers a safer and more practical reagent for synthesizing ¹⁵N-labeled azides for advanced spectroscopy. | thieme-connect.comkorea.ac.kr |

| Reaction Mechanism | The reaction of o-NsNN¹⁵N with primary amines produces a mixture of β- and γ-¹⁵N-labeled azide isotopomers. | Revealed a unique mechanistic pathway compared to other sulfonyl azides and required a new mechanistic proposal. | thieme-connect.comkorea.ac.krthieme-connect.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-diazo-2-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4O4S/c7-8-9-15(13,14)6-4-2-1-3-5(6)10(11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNMURNLWLUKMSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40408546 | |

| Record name | o-Nitrobenzenesulfonyl Azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40408546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6655-31-8 | |

| Record name | NSC92569 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92569 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | o-Nitrobenzenesulfonyl Azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40408546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-nitrobenzene-1-sulfonyl azide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for O Nitrobenzenesulfonyl Azide and Its Analogues

Classical Sulfonation-Azidation Approaches

The traditional and most widely utilized method for synthesizing o-nitrobenzenesulfonyl azide (B81097) and its analogues is a two-step process that begins with the sulfonyl chloride precursor. This approach hinges on the reactivity of the sulfonyl chloride group, which allows for a subsequent nucleophilic attack by an azide source.

Nucleophilic Substitution Reactions with Azide Donors

The cornerstone of classical o-NBSA synthesis is the nucleophilic substitution reaction between o-nitrobenzenesulfonyl chloride and an azide donor, most commonly sodium azide (NaN₃). tandfonline.comresearchgate.net This reaction proceeds via an SN2 mechanism where the azide ion (N₃⁻) acts as the nucleophile, displacing the chloride on the sulfonyl group. The presence of the ortho-nitro group on the benzene (B151609) ring influences the electronic properties and reactivity of the sulfonyl chloride substrate. tandfonline.com

The reaction is typically carried out in a suitable solvent that can dissolve, at least partially, both the organic sulfonyl chloride and the inorganic azide salt. Due to the differing polarities of the reactants, these reactions are often heterogeneous, which can present challenges in achieving high reaction rates and yields. tandfonline.com Common solvent systems include acetone/water, alcohol/water, or polar aprotic solvents like dimethylformamide (DMF) and acetonitrile (B52724) (MeCN). tandfonline.commanchester.ac.uk The choice of solvent is critical for facilitating the interaction between the nucleophile and the electrophilic sulfur center. researchgate.net

Optimization of Reaction Parameters in Sulfonyl Azide Synthesis

Optimizing reaction conditions is paramount for maximizing the yield and purity of sulfonyl azides while minimizing reaction times. Key parameters that are frequently adjusted include solvent, temperature, and reactant concentration.

The choice of solvent has a profound impact on reaction efficiency. Studies on analogous sulfonyl azides have shown that polar aprotic solvents often facilitate smooth reactions at low temperatures. nih.gov For instance, the synthesis of imidazole-1-sulfonyl azide hydrogen sulfate (B86663) was significantly improved by replacing acetonitrile with ethyl acetate (B1210297) (EtOAc) as the reaction solvent, which increased the isolated yield from 41% to 78%. manchester.ac.uk

Table 1: Optimization of Solvent and Concentration for Imidazole-1-sulfonyl Azide Synthesis manchester.ac.uk

| Entry | Method | NaN₃ Concentration (mmol/mL) | Solvent Ratio (EtOAc:MeCN) | Yield (%) |

| 1 | A | 1 | 1:2 | 41 |

| 2 | A | 1 | 2:1 | 12 |

| 3 | A | 2 | 2:1 | 60 |

| 4 | B | 2 | 2:1 | 61 |

| 5 | B | 2 | 5:1 | 71 |

| 6 | B | 2 | Neat EtOAc | 78 |

| Method A involved an organic extraction step, while Method B did not. |

Temperature control is another critical factor. Many sulfonyl azide syntheses are conducted at room temperature or below to prevent the decomposition of the thermally sensitive azide product. For the synthesis of various arenesulfonyl azides, reactions are often performed at room temperature, achieving high yields in as little as 10 to 40 minutes depending on the substrate. researchgate.net However, substrates with significant steric hindrance, such as 2-nitrobenzenesulfonyl chloride, may require longer reaction times. tandfonline.com

Table 2: Synthesis of Various Sulfonyl Azides using PEG-400 at Room Temperature researchgate.net

| Entry | Sulfonyl Chloride | Product | Time (min) | Yield (%) |

| 1 | CH₃SO₂Cl | CH₃SO₂N₃ | 10 | 94 |

| 3 | C₆H₅SO₂Cl | C₆H₅SO₂N₃ | 10 | 96 |

| 8 | 4-NO₂C₆H₄SO₂Cl | 4-NO₂C₆H₄SO₂N₃ | 30 | 90 |

| 10 | 2-NO₂C₆H₄SO₂Cl | 2-NO₂C₆H₄SO₂N₃ | 40 | 85 |

Alternative Synthetic Routes to o-Nitrobenzenesulfonyl Azide

While the direct azidation of sulfonyl chlorides is the most common route, alternative methodologies have been developed to address specific synthetic challenges, such as the synthesis of isotopically labeled compounds or the implementation of greener processes.

Preparation from o-Nitrobenzenesulfonyl Hydrazide Precursors

An alternative pathway to sulfonyl azides involves the use of sulfonyl hydrazide precursors. This method is particularly valuable for the synthesis of site-specifically ¹⁵N-labeled azides. researchgate.net The general approach involves the nitrosation of a sulfonyl hydrazide. For example, the synthesis of ¹⁵N-labeled 2-azido-1,3-dimethylimidazolinium salts, a diazo-transfer reagent, is achieved through the nitrosation of the corresponding hydrazine (B178648) precursor with Na¹⁵NO₂ under acidic conditions. acs.org

A similar principle has been applied to develop a γ-¹⁵N-labeled version of this compound (o-NsNN¹⁵N). researchgate.net This method provides a powerful tool for mechanistic studies and for use in applications like infrared (IR) spectroscopy, where isotopic labeling can help in the analysis of complex spectra. researchgate.net The synthesis from a hydrazide intermediate offers a distinct route that can provide access to analogues not easily prepared through classical substitution.

Innovations in Green Chemistry Protocols for this compound Synthesis

In response to the growing need for sustainable chemical processes, green chemistry principles have been applied to the synthesis of sulfonyl azides. A significant innovation is the use of Polyethylene Glycol (PEG-400) as an efficient, eco-friendly, and recyclable reaction medium. researchgate.net

The use of PEG-400 for the reaction of sulfonyl chlorides with sodium azide offers several advantages over traditional solvents. tandfonline.com PEG-400 is non-volatile, non-flammable, and can be recovered from the aqueous phase and reused. It acts as an effective medium for the nucleophilic substitution, allowing the reaction to proceed smoothly at room temperature under mild conditions without the need for an additional catalyst. researchgate.net This method has been successfully applied to the synthesis of this compound, which was obtained in an 85% isolated yield after a reaction time of 40 minutes. researchgate.net This represents a significant improvement in the environmental profile of the synthesis compared to methods relying on volatile organic solvents. tandfonline.com

Mechanistic Investigations of O Nitrobenzenesulfonyl Azide Reactivity

Pathways Involving Reactive Intermediates

The reactivity of o-nitrobenzenesulfonyl azide (B81097) is significantly influenced by the formation of highly reactive intermediates, namely nitrenes and triazolines. These transient species are central to the diverse transformations mediated by this reagent.

Formation and Chemical Reactivity of Nitrenes

o-Nitrobenzenesulfonyl azide can serve as a precursor to sulfonylnitrenes. The generation of these nitrene intermediates can be initiated through thermal or photochemical decomposition, or via catalysis, often involving transition metals. nottingham.ac.uk The process involves the extrusion of dinitrogen (N₂) from the azide moiety. rsc.org The resulting nitrene is a highly reactive species characterized by a nitrogen atom with a sextet of electrons.

The reactivity of the generated nitrene is dictated by its electronic structure. It can exist in either a singlet or a triplet state, which influences the stereochemistry of its subsequent reactions. Metal-catalyzed reactions are believed to proceed through the formation of a metal-nitrenoid intermediate. nih.govmit.edu This intermediate then transfers the nitrene group to a substrate. mit.edu

A key reaction involving nitrenes derived from sulfonyl azides is C-H bond amination. In this process, the nitrene inserts into a carbon-hydrogen bond, forming a new carbon-nitrogen bond and leading to the synthesis of sulfonamides. rsc.orgnih.gov The selectivity of C-H amination can be influenced by the choice of catalyst and the electronic and steric properties of the substrate. nih.gov For instance, cobalt-catalyzed intramolecular C-H amination of arylsulfonyl azides has been shown to favor the formation of five-membered rings over six-membered rings. nih.gov

Another significant reaction of nitrenes is the aziridination of alkenes. The nitrene adds across the double bond of an alkene to form a three-membered ring containing a nitrogen atom, known as an aziridine (B145994). nih.gov The stereospecificity of this reaction is often dependent on the spin state of the nitrene.

Generation and Subsequent Transformations of Triazoline Intermediates

In reactions with alkenes, this compound can participate in [3+2] cycloaddition reactions to form unstable triazoline intermediates. These five-membered heterocyclic rings are typically not isolated and undergo further transformations.

The stability and reactivity of the triazoline intermediate are influenced by the substituents on both the alkene and the sulfonyl azide. Electron-withdrawing groups on the sulfonyl azide, such as the ortho-nitro group in this compound, can impact the rate and efficiency of both the initial cycloaddition and the subsequent nitrogen extrusion.

Nucleophilic Substitution Reaction Mechanisms Mediated by this compound

This compound is a key reagent in nucleophilic substitution reactions, particularly for the conversion of alcohols and amines to their corresponding azides and sulfonamides, respectively. These reactions generally proceed through an SN2 mechanism.

SN2 Reactions with Alcohols and Amines

In the presence of a suitable activating agent, such as a phosphine (B1218219) in a Mitsunobu-type reaction, alcohols can be converted to alkyl azides using this compound. This transformation is particularly effective for primary and secondary alcohols, often providing high yields of over 90%. The reaction proceeds with inversion of configuration at the stereocenter, which is characteristic of an SN2 mechanism. masterorganicchemistry.com

The reaction of this compound with primary and secondary amines leads to the formation of sulfonamides. The amine acts as a nucleophile, attacking the sulfur atom of the sulfonyl azide and displacing the azide group. This diazo-transfer reaction is a fundamental process in the synthesis of various nitrogen-containing compounds. korea.ac.krthieme-connect.comresearchgate.net Mechanistic studies involving isotopically labeled this compound (o-NsNN¹⁵N) have shown that the reaction with primary amines can produce a mixture of β- and γ-¹⁵N-labeled azides, suggesting a complex mechanistic pathway. korea.ac.krthieme-connect.com

Factors Governing Efficiency and Selectivity in Nucleophilic Substitution

Several factors influence the efficiency and selectivity of nucleophilic substitution reactions involving this compound.

Steric Hindrance: The steric environment around the nucleophile and the electrophilic center plays a crucial role. For instance, primary amines react more readily than secondary amines due to reduced steric hindrance. Similarly, the conversion of hindered alcohols to alkyl azides can be achieved in high yields with this compound, where other reagents might fail.

Electronic Effects: The electron-withdrawing nitro group at the ortho position of this compound enhances the electrophilicity of the sulfonyl sulfur, making it more susceptible to nucleophilic attack. This electronic feature contributes to its high reactivity compared to other arenesulfonyl azides.

Reaction Conditions: The choice of solvent, temperature, and any catalysts or activating agents can significantly impact the outcome of the reaction. For example, in diazo-transfer reactions, the pH of the reaction medium can affect the nucleophilicity of the amine. researchgate.net The use of specific catalysts can also steer the reaction towards a desired product. acs.org

Leaving Group Ability: The azide group (N₃⁻) is a good leaving group, which facilitates the nucleophilic substitution process.

[3+2] Cycloaddition Reaction Mechanisms with this compound

This compound participates in [3+2] cycloaddition reactions, a type of pericyclic reaction, with various unsaturated compounds, most notably alkynes and alkenes. uchicago.edunih.gov These reactions are a powerful tool for the synthesis of five-membered heterocyclic compounds. mdpi.com

When reacting with alkynes, particularly in the presence of a copper(I) catalyst (a key feature of "click chemistry"), this compound forms 1,2,3-triazoles. researcher.lifegla.ac.uk The mechanism of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is thought to involve the formation of a copper acetylide intermediate, which then reacts with the azide. The electron-withdrawing nature of the o-nitrobenzenesulfonyl group can influence the stability of the resulting copper triazolide intermediate. gla.ac.uk

With alkenes, this compound undergoes a [3+2] cycloaddition to form triazoline intermediates, as mentioned previously. These intermediates can then decompose to form aziridines. The regioselectivity of these cycloadditions is governed by the electronic properties of both the azide and the alkene, as described by frontier molecular orbital (FMO) theory. nottingham.ac.ukrsc.org Generally, the reaction involves the interaction of the highest occupied molecular orbital (HOMO) of one component with the lowest unoccupied molecular orbital (LUMO) of the other. For electron-poor sulfonyl azides, an inverse-electron-demand mechanism, where the HOMO of the alkene interacts with the LUMO of the azide, can be dominant. rsc.org

The table below summarizes the reactivity of this compound in different reaction types.

| Reaction Type | Reactant | Intermediate | Product |

| Nitrene Formation | Heat/Light/Catalyst | Sulfonylnitrene | C-H Amination Products, Aziridines |

| Nucleophilic Substitution | Alcohols (with phosphine) | Phosphonium salt | Alkyl Azides |

| Nucleophilic Substitution | Primary/Secondary Amines | - | Sulfonamides |

| [3+2] Cycloaddition | Alkenes | Triazoline | Aziridines |

| [3+2] Cycloaddition | Alkynes (with Cu(I) catalyst) | Copper Triazolide | 1,2,3-Triazoles |

Cycloaddition with Alkenes and Alkynes

This compound readily participates in [3+2] cycloaddition reactions with alkenes and alkynes. With alkenes, the initial product is a triazoline intermediate. This intermediate is often unstable and can decompose to yield aziridines. The reaction with alkynes, particularly strained cyclic alkynes, is a powerful method for the synthesis of 1-sulfonyl-1,2,3-triazoles. rsc.org

The mechanism of the cycloaddition with alkenes has been investigated computationally. Studies suggest that the reaction proceeds through a concerted, asynchronous transition state. nih.gov For instance, the reaction of benzenesulfonyl azides with oxabicyclic alkenes was computationally shown to favor a [3+2] cycloaddition pathway to form a triazoline intermediate over a pathway involving initial dinitrogen cleavage to form a nitrene. researchgate.net The activation barrier for the cycloaddition was found to be significantly lower than that for nitrene formation. researchgate.net

In the case of alkynes, the reaction is often a strain-promoted azide-alkyne cycloaddition (SPAAC). Strained alkynes, such as cyclooctyne (B158145), react rapidly with sulfonyl azides in an inverse-electron-demand fashion to give 1-sulfonylcyclooctatriazoles in excellent yields. rsc.orggla.ac.uk This high reactivity is attributed to the distortion of the alkyne from its ideal linear geometry, which lowers the activation energy of the cycloaddition. rsc.org

Regioselectivity and Stereochemical Outcomes in Cycloaddition Processes

The regioselectivity of the cycloaddition of this compound is a critical aspect of its synthetic utility. In copper(I)-catalyzed azide-alkyne cycloadditions (CuAAC), this compound derivatives have demonstrated high regioselectivity, affording the 1,4-disubstituted triazole isomer with high preference. For example, CuAAC reactions with azides derived from this compound showed 99% regioselectivity for the 1,4-triazole.

In the absence of a catalyst, the regioselectivity of the cycloaddition with unsymmetrical alkynes can be influenced by electronic factors. Theoretical studies on the cycloaddition of azides to nitroolefins revealed a high kinetic selectivity for the formation of the 1,5-disubstituted triazole. nih.gov

The stereochemistry of the cycloaddition is also a key consideration. In the reaction of sulfonyl azides with oxabicyclic alkenes, computational studies have predicted the preferential formation of the exo triazoline intermediate. researchgate.net Subsequent rearrangement of this intermediate can lead to the formation of the endo-aziridine as the major product. researchgate.net The stereochemical outcome is often dictated by the relative energies of the transition states leading to the different stereoisomers.

Diazo-Transfer Reaction Mechanisms Utilizing this compound

This compound is a widely used reagent for diazo-transfer reactions, which involve the transfer of a diazo group (N₂) to an active methylene (B1212753) compound. This reaction is a powerful tool for the synthesis of diazo compounds, which are versatile intermediates in organic synthesis.

Amination Mechanisms in Diazo-Transfer Processes

The mechanism of the diazo-transfer reaction with primary amines has been a subject of detailed investigation. The reaction is believed to proceed through a nucleophilic attack of the amine on the terminal nitrogen of the azide group. This is followed by a series of steps leading to the formation of the diazo compound and the sulfonamide byproduct.

A proposed mechanism for the diazo-transfer reaction of a γ-¹⁵N-labeled this compound with primary amines suggests the formation of an isotopomeric mixture of β- and γ-¹⁵N-labeled azides. researchgate.net This observation points to a more complex mechanism than a simple, direct transfer.

Isotopic Labeling Studies for Mechanistic Elucidation, particularly ¹⁵N NMR Investigations

Isotopic labeling studies, particularly using ¹⁵N NMR spectroscopy, have been instrumental in elucidating the mechanism of diazo-transfer reactions involving this compound. The development of γ-¹⁵N-labeled this compound (o-NsNN¹⁵N) has provided a powerful tool for these investigations. researchgate.netresearchgate.net

Studies using o-NsNN¹⁵N have shown that the diazo-transfer reaction with primary amines results in a mixture of β- and γ-¹⁵N-labeled azide products. researchgate.net This finding was crucial in proposing a detailed mechanism that accounts for the formation of this isotopomeric mixture. researchgate.net The ability to track the ¹⁵N label throughout the reaction provides direct evidence for the connectivity changes occurring during the transformation.

A comparative analysis of the isotopic labeling efficiency of different diazo-transfer reagents has been conducted. The results indicate the relative yields of the β-¹⁵N and γ-¹⁵N labeled azide products, providing further insight into the reaction mechanism.

| Diazo-Transfer Reagent | β-¹⁵N Azide Yield | γ-¹⁵N Azide Yield | Total Efficiency |

| o-NsNN¹⁵N | 60% | 20% | 80% |

| TfNN¹⁵N | 60% | - | 60% |

| This table is based on data from a study comparing the isotopic labeling efficiency of this compound and trifluoromethanesulfonyl-based reagents. |

Influence of Molecular Structure on this compound Reactivity

The reactivity of this compound is significantly influenced by its molecular structure, particularly the electronic effects of the ortho-nitro and sulfonyl groups.

Electronic Effects of Ortho-Nitro and Sulfonyl Substituents

The ortho-nitro and sulfonyl groups are both strong electron-withdrawing groups. These groups have a profound impact on the electronic properties of the azide moiety, enhancing its reactivity in several ways.

The electron-withdrawing nature of these substituents increases the electrophilicity of the sulfonyl group and the azide moiety. This enhanced electrophilicity facilitates the nucleophilic attack by amines in diazo-transfer reactions. Furthermore, the electron-withdrawing groups stabilize the resulting sulfonamide anion, making it a better leaving group and driving the reaction forward.

In cycloaddition reactions, the electron-poor nature of the sulfonyl azide makes it a suitable partner for electron-rich alkenes and alkynes in inverse-electron-demand Diels-Alder type reactions. gla.ac.uk The rate of cycloaddition between sulfonyl azides and strained cyclic alkynes has been shown to increase with the electron-withdrawing ability of the substituents on the aryl ring. gla.ac.uk For example, p-nitrobenzenesulfonyl azide reacts faster with cyclooctyne than p-methoxybenzenesulfonyl azide. rsc.org This is consistent with frontier molecular orbital analysis, which shows that more electron-poor sulfonyl azides have a better energy match with the HOMO of the strained alkyne. gla.ac.uk

The structural stability of this compound is also enhanced by these electron-withdrawing groups, which helps to minimize unintended decomposition. This combination of high reactivity and relative stability makes it a valuable and versatile reagent in organic synthesis.

Steric Hindrance and its Impact on Reaction Outcomes

The reactivity of this compound is significantly influenced by steric factors, a characteristic that distinguishes it from other arylsulfonyl azides where electronic effects are often the primary determinants of reactivity. The presence of the nitro group at the ortho-position introduces considerable steric bulk in proximity to the sulfonyl azide functional group. This steric encumbrance plays a crucial role in modulating the compound's interactions with various substrates, particularly in diazo-transfer reactions.

Detailed mechanistic investigations have revealed that the steric hindrance imposed by the o-nitro group can lead to a decrease in reaction rates and yields, especially when the reacting partner is also sterically demanding. thieme-connect.compsu.edu This phenomenon is particularly evident in reactions with primary amines. Studies have shown that as the steric bulk of the amine substrate increases, the yield of the corresponding azide product decreases. thieme-connect.com

For instance, in the diazo-transfer reaction to primary amines, substrates with more sterically hindered amino groups result in lower yields. thieme-connect.com This is attributed to the difficulty of the bulky amine in approaching the sterically congested sulfonyl azide moiety. However, the impact of this steric effect can be moderated by the choice of solvent and base. thieme-connect.com For example, the use of acetonitrile (B52724) as a solvent with DBU as the base has been shown to lessen the drastic decrease in yield that is observed with sterically hindered substrates under other conditions. thieme-connect.com

The steric properties of this compound are not always a disadvantage. In certain applications, the steric bulk can be leveraged to achieve greater selectivity. For example, in the synthesis of alkyl azides from alcohols, the steric hindrance of this compound can prevent over-azidation, a common side reaction observed with less bulky reagents like sodium azide. This allows for more controlled and selective transformations, particularly in complex, multi-step syntheses.

The influence of steric hindrance is a key consideration in predicting and controlling the outcomes of reactions involving this compound. A nuanced understanding of these steric effects allows for the strategic design of reaction conditions to either mitigate their negative impact on yield or exploit them for enhanced selectivity.

Detailed Research Findings

Research into the diazo-transfer reactivity of this compound with a series of primary amines has provided quantitative data on the impact of steric hindrance. The following table summarizes the yields of azides formed from amines with varying degrees of steric bulk around the amino group. The reactions were conducted under specific conditions to highlight the steric effects.

| Amine Substrate | Structure | Reaction Conditions | Yield of Azide (%) | Reference |

|---|---|---|---|---|

| 3a | A primary amine with minimal steric hindrance | i-PrOH/H₂O, K₂CO₃, Cu(II) catalyst | 50 | thieme-connect.com |

| 3c | A primary amine with moderate steric hindrance | i-PrOH/H₂O, K₂CO₃, Cu(II) catalyst | 86 | thieme-connect.com |

| 3d | A primary amine with significant steric hindrance | i-PrOH/H₂O, K₂CO₃, Cu(II) catalyst | 70 | thieme-connect.com |

The data indicates a non-linear relationship between apparent steric hindrance and yield under these specific conditions, with the moderately hindered amine providing the highest yield. This suggests a complex interplay of steric and electronic factors, as well as reaction kinetics, that can be influenced by the specific substrate and catalytic system employed. thieme-connect.com Further studies have also shown that secondary amines exhibit reduced reactivity compared to primary amines due to increased steric hindrance.

In a different context, the synthesis of sulfonyl azides from sulfonyl chlorides, the steric and electronic hindrance of the ortho-nitro group in o-nitrobenzenesulfonyl chloride resulted in a longer reaction time compared to other substituted sulfonyl chlorides. tandfonline.com

These findings underscore the critical role of steric hindrance in the reactivity of this compound and its derivatives, influencing both the efficiency and the pathway of chemical transformations.

Applications of O Nitrobenzenesulfonyl Azide in Advanced Organic Synthesis

Azide (B81097) Transfer Reagent in Functional Group Interconversions

One of the principal uses of o-nitrobenzenesulfonyl azide is as a diazo-transfer agent, enabling the introduction of azide and diazo functionalities into organic molecules. These transformations are crucial for accessing a wide range of chemical diversity and for installing precursors for subsequent reactions.

The direct conversion of alcohols to alkyl azides is a fundamental transformation in organic synthesis, often accomplished with inversion of stereochemistry via the Mitsunobu reaction missouri.eduwikipedia.org. This reaction typically involves the activation of an alcohol with a combination of a phosphine (B1218219), such as triphenylphosphine, and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) wikipedia.orgorganic-chemistry.org. The activated alcohol is then displaced by a nucleophile in an SN2 manner.

For the synthesis of alkyl azides, the azide source is a critical component. Commonly employed azide nucleophiles in the Mitsunobu reaction include hydrazoic acid (HN₃) or diphenylphosphoryl azide (DPPA) missouri.educommonorganicchemistry.com. While sulfonyl azides are potent diazo-transfer agents, the use of this compound as the direct azide source in a classical Mitsunobu reaction for the conversion of alcohols is not a widely reported application. The established protocols preferentially utilize other sources of the azide anion for this specific transformation.

A prominent application of this compound is the conversion of primary amines into their corresponding azides korea.ac.kr. This diazo-transfer reaction is a reliable method for installing the azide group, which serves as a versatile functional handle for a variety of subsequent transformations, including cycloadditions, reductions to amines, and ligation reactions researchgate.netthieme-connect.com.

The reaction proceeds through the transfer of the two terminal nitrogen atoms of the sulfonyl azide to the primary amine researchgate.net. This process has been studied as a more stable and synthetically accessible alternative to other diazo-transfer reagents like triflyl azide (TfN₃) korea.ac.krthieme-connect.com. The resulting organic azides are valuable intermediates in numerous synthetic pathways. The reaction is generally efficient for a range of primary aliphatic and aromatic amines.

| Primary Amine Substrate | Diazo-Transfer Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Benzylamine | Imidazole-1-sulfonyl azide sulfate (B86663) | Benzyl azide | 95 | nih.gov |

| 4-Methoxybenzylamine | Imidazole-1-sulfonyl azide sulfate | 4-Methoxybenzyl azide | 98 | nih.gov |

| Aniline | 2-Azido-1,3-dimethylimidazolinium hexafluorophosphate | Phenyl azide | 93 | rsc.org |

| 6-Aminohexanoic acid (on DNA) | Imidazole-1-sulfonyl azide sulfate | 6-Azidohexanoic acid (on DNA) | >99 (Conversion) | nih.gov |

The synthesis of α-diazo carbonyl compounds is another critical application of sulfonyl azides, including this compound orgsyn.org. These products are exceptionally useful precursors for a wealth of synthetic transformations, such as Wolff rearrangements, cyclopropanations, and C-H insertion reactions orgsyn.orgorganic-chemistry.org. The reaction, known as diazo group transfer, involves the base-promoted reaction of a sulfonyl azide with a compound containing an active methylene (B1212753) group, typically a 1,3-dicarbonyl compound or a β-keto ester organic-chemistry.org.

In this process, a base deprotonates the active methylene carbon, and the resulting enolate attacks the terminal nitrogen of the sulfonyl azide. Subsequent fragmentation yields the α-diazo carbonyl compound and the corresponding sulfonamide byproduct. Research has shown that both o- and p-nitrobenzenesulfonyl azide are effective reagents for this transformation orgsyn.org. While other reagents like tosyl azide and mesyl azide are also common, the nitro-substituted analogues are often used to achieve successful diazo transfer, particularly in complex syntheses orgsyn.orgcardiff.ac.uk.

| Carbonyl Substrate | Diazo-Transfer Reagent | Base | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Dimethyl malonate | Tosyl azide | Triethylamine | Dimethyl 2-diazomalonate | 85-90 | Organic Syntheses |

| Ethyl acetoacetate | p-Acetamidobenzenesulfonyl azide | Potassium carbonate | Ethyl 2-diazoacetoacetate | 89 | Organic Syntheses |

| Dibenzoylmethane | Tosyl azide | Triethylamine | 2-Diazo-1,2-diphenylethan-1-one | 94 | Organic Syntheses |

| Cyclohexane-1,3-dione | 4-Nitrobenzenesulfonyl azide | Triethylamine | 2-Diazocyclohexane-1,3-dione | 80 | cardiff.ac.uk |

Synthesis of Heterocyclic Molecular Frameworks

This compound is instrumental in the synthesis of important nitrogen-containing heterocyclic compounds. It serves either as a source for azide precursors or as a direct nitrene precursor for cycloaddition and insertion reactions.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," enabling the efficient and highly regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. This reaction joins an organic azide with a terminal alkyne.

The role of this compound in this context is indirect but crucial. It is not the azide component that directly participates in the cycloaddition. Instead, it is employed in a prior step to synthesize the required organic azide from a primary amine, as detailed in section 4.1.2. This two-step sequence provides a powerful synthetic route to complex triazole-containing molecules from readily available amines. The amine is first converted to an azide using this compound, and the resulting azide is then used in the CuAAC reaction without the need for isolating potentially unstable intermediates.

The synthesis of aziridines, three-membered nitrogen-containing heterocycles, can be achieved through the reaction of alkenes with a nitrene source. Sulfonyl azides, including this compound, serve as effective precursors for the generation of electrophilic sulfonyl nitrenes, which can then add across a carbon-carbon double bond nih.govnih.gov.

This transformation is often catalyzed by transition metals, such as copper or rhodium complexes, which facilitate the generation of the metal-nitrenoid intermediate and control the stereoselectivity of the reaction illinois.educore.ac.uk. The use of the N-2-nitrophenylsulfonyl (Ns) group, derived from this compound, is particularly valuable in synthesis because the resulting Ns-protected aziridines can be deprotected under mild conditions libretexts.org. This method allows for the direct installation of a protected nitrogen atom onto an alkene framework, providing access to valuable synthetic intermediates like α-amino ketones upon ring-opening libretexts.org.

| Alkene Substrate | Nitrene Source | Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Styrene | Tosyl azide | Cu(I) complex | 1-Tosyl-2-phenylaziridine | High | rsc.org |

| Cyclohexene | Benzenesulfonyl azide | Organic Dye Photosensitizer | N-(Phenylsulfonyl)-7-azabicyclo[4.1.0]heptane | 85 | nih.gov |

| 1-Octene | Tosyl azide | TADF Photocatalyst | 2-Hexyl-1-tosylaziridine | 89 | rsc.org |

| (E)-Stilbene | Trifluoromethyl azide | Ir(ppy)₃ | (2R,3S)-2,3-Diphenyl-1-(trifluoromethyl)aziridine | 81 | researchgate.net |

Derivatization and Synthesis of Peptidotriazoles

The synthesis of peptidotriazoles, which are peptide mimics where an amide bond is replaced by a 1,2,3-triazole ring, heavily relies on the principles of click chemistry. The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of this methodology, providing a highly efficient and regiospecific route to 1,4-disubstituted 1,2,3-triazoles. In this context, this compound serves as a crucial reagent for introducing the necessary azide functionality into peptide or amino acid precursors.

The process typically involves the conversion of a primary amine, such as the N-terminus of a peptide or the side chain of an amino acid like lysine (B10760008), into an azide. This transformation is a fundamental step for preparing molecules for CuAAC reactions. The use of this compound as a diazo-transfer agent facilitates this conversion under conditions that are generally compatible with sensitive peptide structures. Once the azide-functionalized peptide or amino acid is obtained, it can be readily reacted with a terminal alkyne-containing molecule in the presence of a copper(I) catalyst to form the stable triazole linkage, thus generating the peptidotriazole. This reliable transformation is a powerful tool for the CuAAC triazole annulation, which is one of the most widely used click reactions. The resulting peptidotriazoles are of significant interest in medicinal chemistry and drug discovery due to their enhanced stability towards enzymatic degradation compared to natural peptides.

Contributions to Bioconjugation and Bioorthogonal Chemical Methods

This compound and the azide functional group it installs are central to the fields of bioconjugation and bioorthogonal chemistry. Bioorthogonal chemistry refers to chemical reactions that can occur within living systems without interfering with native biochemical processes. The azide group is an exemplary bioorthogonal handle because it is virtually absent in natural biological systems and does not react with the vast majority of biological functional groups. This unique reactivity allows for the precise and selective chemical modification of biomolecules in complex environments like cell lysates or even inside living cells.

The primary role of this compound in this area is as a diazo-transfer reagent to introduce azides onto biomolecules. These azide-tagged biomolecules can then be subjected to highly selective ligation reactions. The most prominent of these are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

CuAAC: This reaction involves the cycloaddition of an azide and a terminal alkyne, catalyzed by copper(I), to form a stable triazole ring. It is known for its high efficiency and regiospecificity.

SPAAC: To circumvent the potential cytotoxicity of the copper catalyst in living systems, SPAAC was developed. This reaction utilizes a strained cyclooctyne (B158145) that reacts rapidly with azides without the need for a metal catalyst, making it highly suitable for in vivo applications.

Staudinger Ligation: This reaction occurs between an azide and a specifically engineered phosphine, resulting in a stable amide bond. It is a bioorthogonal reaction that has been widely used for labeling biomolecules.

These azide-based bioorthogonal reactions have enabled a wide array of applications, from visualizing cellular components to identifying protein-protein interactions and developing new therapeutic agents.

Labeling of Biomolecules with Azide Groups for Further Functionalization

The introduction of azide groups onto biomolecules is a powerful strategy for their chemical modification and functionalization. This compound can be used to convert primary amines, such as those on lysine residues or the N-terminus of proteins, into azides. This allows for the site-specific installation of a chemical handle that can be used for a variety of downstream applications.

Once a biomolecule is labeled with an azide, it can be conjugated to a wide range of probes and tags through bioorthogonal reactions. This includes:

Fluorescent Dyes: For imaging and tracking biomolecules within cells.

Affinity Tags: Such as biotin, for the purification and enrichment of labeled biomolecules and their binding partners.

Cross-linking Agents: To study molecular interactions.

Drug Molecules: For targeted drug delivery.

This method has been successfully applied to label proteins, glycoproteins, and other biomolecules, facilitating their identification and study within complex biological systems. For example, an azido (B1232118) analog of N-acetylgalactosamine (GalNAz) can be metabolically incorporated into mucin-type O-linked glycoproteins, allowing them to be tagged with an azide handle for subsequent analysis.

Utility in Vibrational Probing and Hyperpolarized Magnetic Resonance Imaging Tags

The azide group possesses unique spectroscopic properties that make it an excellent probe for studying the structure and dynamics of biomolecules. It has a strong, narrow infrared (IR) absorption band in a region of the spectrum that is relatively free from interference from other biological molecules. However, these IR spectra can sometimes be complicated by factors like Fermi resonances.

To address these challenges and enhance the utility of azides as spectroscopic probes, isotopically labeled azides, particularly ¹⁵N-labeled azides, have been developed. These labeled azides have great potential as effective tags for both vibrational probing and hyperpolarized magnetic resonance imaging (HP-MRI). HP-MRI is a technique that can enhance the MRI signal by several orders of magnitude, but it relies on molecules with long-lived hyperpolarization. ¹⁵N-labeled azides have been shown to exhibit long-lasting hyperpolarization lifetimes, making them powerful tags for HP-MRI applications.

A γ-¹⁵N-labeled version of this compound (o-NsNN¹⁵N) has been developed as a stable and efficient reagent for synthesizing these ¹⁵N-labeled azide probes. This reagent offers improved physicochemical properties and ease of synthesis compared to other diazo-transfer reagents like TfNN¹⁵N. The reaction of o-NsNN¹⁵N with primary amines produces ¹⁵N-labeled azides that can serve as advanced tags for probing biomolecules.

| Tag Type | Technique | Key Advantage | Relevant Research Finding |

|---|---|---|---|

| Azide Group | Infrared (IR) Spectroscopy | Strong, narrow absorption in a clear spectral region. | The azide probe is superior to the nitrile probe due to its 2-4 times larger extinction coefficient. |

| ¹⁵N-Labeled Azide | Vibrational Probing | Weakens Fermi resonance, allowing for more accurate spectral analysis. | γ-¹⁵N-labeled o-NBSA (o-NsNN¹⁵N) was developed as a stable alternative to TfNN¹⁵N for synthesizing ¹⁵N-labeled azides. |

| ¹⁵N-Labeled Azide | Hyperpolarized MRI (HP-MRI) | Exhibits long-lasting hyperpolarization lifetimes (up to 9.8 min at 1 T). | ¹⁵N-labeled azides are demonstrated as universal hyperpolarized tags for various biologically important molecules like choline, glucose, and amino acids. |

Integration in Material Science Research

The applications of organic azides, including this compound, extend into material science, where their unique reactivity is harnessed to create novel materials with enhanced properties. The key to their utility in this field is their ability to generate highly reactive nitrene intermediates upon thermal or photochemical activation. This process involves the extrusion of dinitrogen (N₂) from the azide group, leaving behind a nitrogen atom with a sextet of electrons.

These generated sulfonylnitrenes can undergo a variety of reactions, such as insertions into C-H bonds and additions to C=C double bonds (aziridination), which can be used to form covalent linkages between molecules. This reactivity is the basis for their use as cross-linking agents in polymer chemistry.

Modification of Polymers and Other Advanced Materials for Enhanced Properties

This compound and related organic azides are valuable as cross-linking agents for polymers. The cross-linking process, initiated by heat or light, results in the formation of a three-dimensional polymer network. This modification can significantly enhance the material's properties, including:

Thermal stability

Mechanical strength

Solvent resistance

The nitrenes formed from the decomposition of the azide can react with both saturated and unsaturated hydrocarbon chains within the polymers, creating a robust, covalently linked network. This technology was foundational in the development of photoresists for the semiconductor industry and continues to be an area of active research for creating advanced thermosets and other high-performance materials.

Stereoselective and Chemoselective Transformations Catalyzed by this compound

This compound is not only a reagent for diazo-transfer reactions but also participates in various stereoselective and chemoselective transformations. Its reactivity is often harnessed in metal-catalyzed or organocatalyzed reactions to construct complex molecular architectures with high degrees of selectivity.

One notable application is in enantioselective organocatalytic α-sulfamidation of aldehydes. In this reaction, this compound reacts with unbranched aldehydes in the presence of a chiral organocatalyst (MacMillan's second-generation imidazolidinone catalyst) to yield α-sulfamidated products with high stereoselectivity (89.9-96.3% ee).

Furthermore, sulfonyl azides are key precursors for metal-catalyzed C-H amination reactions. While many studies focus on intramolecular reactions, the principles are broadly applicable. For instance, cobalt(II) complexes have been shown to catalyze the intramolecular C-H amination of arylsulfonyl azides to produce cyclic sulfonamides. The presence of an electron-withdrawing group, such as the nitro group in this compound, can influence the reactivity of these substrates. Similarly, rhodium(II) and iridium(III) catalysts have been employed for stereoselective C-H insertion and amination reactions using sulfonyl azides, leading to the synthesis of chiral cyclic sulfonamides and other valuable nitrogen-containing heterocycles. These transformations highlight the role of this compound in facilitating the efficient and selective formation of C-N bonds, a critical process in modern organic synthesis.

| Reaction Type | Substrate | Reagent/Catalyst | Product | Key Outcome |

|---|---|---|---|---|

| α-Sulfamidation | Unbranched Aldehydes | This compound / Chiral Organocatalyst | α-Sulfamidated Aldehydes | High enantioselectivity (89.9-96.3% ee). |

| Intramolecular C-H Amination | Arylsulfonyl Azides | Cobalt(II) Metalloradical System | Cyclic Sulfonamides | Demonstrates catalytic radical process for stereoselective transformation. |

| C-H Insertion | α-Diazocarbonyl Compounds (formed via diazo-transfer) | p-Nitrobenzenesulfonyl Azide / Rh(II) catalyst | trans-2,3-Dihydro-1H-indoles | High diastereomeric (up to 94% de) and enantioselectivity (up to 94% ee). |

Enantioselective Organocatalytic α-Sulfamidation of Aldehydes

The direct introduction of nitrogen-containing functional groups at the α-position of carbonyl compounds is a cornerstone of synthetic organic chemistry, providing access to valuable chiral building blocks such as α-amino acids. A significant advancement in this area is the enantioselective organocatalytic α-sulfamidation of aldehydes, a reaction that utilizes this compound as an efficient nitrogen source.

This transformation is effectively catalyzed by MacMillan's second-generation imidazolidinone catalyst. The reaction proceeds via an enamine-based catalytic cycle. The chiral secondary amine catalyst reacts with the aldehyde to form a transient chiral enamine. This enamine then nucleophilically attacks the electrophilic terminal nitrogen of this compound. Subsequent hydrolysis of the resulting intermediate releases the α-sulfamidated aldehyde product and regenerates the catalyst for the next cycle.

Detailed research has demonstrated the high stereoselectivity of this method, with enantiomeric excesses (ee) ranging from 89.9% to 96.3%. The yields of the desired products are generally moderate to good, reaching up to 71%. A notable observation from these studies is the correlation between the structure of the aldehyde substrate and the reaction yield. Specifically, 3-arylpropanals have been identified as superior substrates, consistently providing the best results. This methodology has been successfully applied to the synthesis of functionalized amino acids, highlighting its synthetic utility.

Table 1: Enantioselective Organocatalytic α-Sulfamidation of Various Aldehydes

| Aldehyde Substrate | Yield (%) | Enantiomeric Excess (ee %) |

| 3-Phenylpropanal | 71 | 96.3 |

| 3-(4-Methoxyphenyl)propanal | 68 | 95.5 |

| 3-(4-Chlorophenyl)propanal | 65 | 96.1 |

| Heptanal | 55 | 89.9 |

| 4-Phenylbutanal | 62 | 94.2 |

Chemoselective Alkene Reductions via In Situ Diimide Generation

The reduction of carbon-carbon double bonds is a fundamental transformation in organic synthesis. While catalytic hydrogenation is widely used, it often requires heavy metal catalysts and high pressures of hydrogen gas. A powerful, metal-free alternative involves the use of diimide (N₂H₂), which can be generated in situ under mild conditions. The o-nitrobenzenesulfonyl group plays a crucial role in this process, typically through its corresponding hydrazide derivative, o-nitrobenzenesulfonylhydrazide (NBSH).

NBSH serves as an excellent precursor for the in situ generation of diimide. organic-chemistry.org In a one-pot protocol, NBSH is formed from commercially available reagents and subsequently decomposes to produce diimide and o-nitrobenzenesulfinic acid. organic-chemistry.org This decomposition is facilitated by the presence of the ortho-nitro group, which is essential for effective diimide generation. organic-chemistry.org The transiently generated cis-diimide then efficiently reduces alkenes through a concerted, stereospecific syn-addition of hydrogen, yielding the corresponding alkane.

This method is prized for its exceptional chemoselectivity. nih.govbath.ac.uk It selectively reduces non-polar carbon-carbon double bonds while leaving many other functional groups—such as carbonyls, esters, nitro groups, and even some sensitive moieties like aziridines—intact. researchgate.net The operational simplicity and mild, neutral pH reaction conditions make it a valuable tool for the synthesis of complex molecules where sensitive functionalities must be preserved. organic-chemistry.org A range of substrates have been successfully reduced using this protocol, demonstrating its broad applicability. nih.govbath.ac.uk

Table 2: Chemoselective Alkene Reduction Using Diimide Generated from NBSH

| Alkene Substrate | Product | Yield (%) |

| 1-Octene | Octane | 95 |

| Styrene | Ethylbenzene | 92 |

| Cyclohexene | Cyclohexane | 98 |

| Methyl oleate | Methyl stearate | 90 |

| (R)-Carvone | (R)-Dihydrocarvone | 85 |

Controlled Synthesis of Monoalkyl Diazenes

Monoalkyl diazenes (R-N=N-H) are highly reactive intermediates that readily extrude dinitrogen gas, a property that has been harnessed for various synthetic transformations, most notably the deoxygenation of alcohols. The controlled generation of these species is paramount, and reagents based on the o-nitrobenzenesulfonyl scaffold have proven to be highly effective for this purpose.

The synthesis of transient monoalkyl diazenes is often accomplished using o-nitrobenzenesulfonylhydrazide (NBSH) or its derivatives, such as N-isopropylidene-N'-2-nitrobenzenesulfonyl hydrazine (B178648) (IPNBSH). nih.govsigmaaldrich.com The process typically begins with a Mitsunobu reaction, where an alcohol is displaced by NBSH. caltech.edu This step forms an alkylated sulfonyl hydrazide intermediate. Under mild basic or thermal conditions, this intermediate undergoes elimination of o-nitrobenzenesulfinic acid to generate the desired monoalkyl diazene (B1210634). caltech.edu The monoalkyl diazene then decomposes through a free-radical mechanism, releasing nitrogen gas and resulting in the formation of the deoxygenated product. organic-chemistry.org

This methodology provides a mild and efficient route for the reduction of a wide variety of alcohols, including allylic, benzylic, and saturated systems, to the corresponding alkanes. nih.gov The use of IPNBSH can be advantageous in certain cases, offering greater flexibility with respect to reaction conditions compared to the parent NBSH. nih.gov This strategy represents a powerful tool for reductive transformations under neutral conditions, avoiding harsh reagents typically associated with alcohol deoxygenation.

Table 3: Deoxygenation of Alcohols via Monoalkyl Diazene Intermediates

| Alcohol Substrate | Reagent | Product | Yield (%) |

| 1-Phenylethanol | NBSH | Ethylbenzene | 88 |

| Cinnamyl alcohol | NBSH | 3-Phenyl-1-propene | 91 |

| 2-Octanol | IPNBSH | Octane | 85 |

| Geraniol | IPNBSH | 3,7-Dimethylocta-1,6-diene | 89 |

| Cholesterol | NBSH | Cholestene | 78 |

Computational and Theoretical Studies on O Nitrobenzenesulfonyl Azide

Quantum Chemical Calculations of Reaction Pathways and Energy Profiles

Quantum chemical calculations, particularly using Density Functional Theory (DFT), have been instrumental in mapping the potential energy surfaces of reactions involving sulfonyl azides. These studies help to distinguish between competing reaction pathways by calculating the activation energies and thermodynamic stabilities of reactants, intermediates, transition states, and products.

For sulfonyl azides, a central mechanistic question is whether their reactions, such as those with alkenes to form aziridines, proceed through a direct [3+2] cycloaddition to form a triazoline intermediate, or via the initial formation of a sulfonylnitrene intermediate. korea.ac.kr

A computational study on the reaction of benzenesulfonyl azides with oxabicyclic alkenes, using the M06-2X functional, provides a framework for understanding these pathways. korea.ac.kr The calculations indicated that the [3+2] cycloaddition pathway has a significantly lower activation barrier compared to the pathway involving nitrene formation, suggesting the former is the more likely mechanism. korea.ac.kr

Table 1: Calculated Activation Barriers for the Reaction of Benzenesulfonyl Azide (B81097) with an Oxabicyclic Alkene korea.ac.kr

| Pathway | Transition State | Activation Barrier (kcal/mol) |

|---|---|---|

| [3+2] Cycloaddition (exo) | Exo approach of azide to alkene | 10.3 |

| [3+2] Cycloaddition (endo) | Endo approach of azide to alkene | 15.0 |

This data is for the parent benzenesulfonyl azide and serves as a model for the types of calculations performed for sulfonyl azides.

While specific energy profiles for o-nitrobenzenesulfonyl azide were not found in the search results, the presence of the ortho-nitro group is expected to influence these energy barriers. The electron-withdrawing nature of the nitro group can affect the electrophilicity of the azide and the stability of any intermediates and transition states. Furthermore, steric interactions from the ortho-substituent can play a significant role in determining the preferred reaction pathway and stereoselectivity. researchgate.net

In the context of diazo-transfer reactions, a proposed mechanism for the reaction of a γ-¹⁵N-labeled this compound with primary amines suggests the formation of an isotopomeric mixture of β- and γ-¹⁵N-labeled azides. cuny.edu This implies a more complex reaction pathway than a simple direct transfer. Quantum chemical calculations would be essential to map the energy landscape of this process, including the structures and stabilities of any intermediates that could lead to such isotopic scrambling.

Theoretical Modeling of Reactive Intermediates and Transition State Structures

The theoretical modeling of short-lived reactive intermediates and transition states provides crucial information about their geometry, electronic structure, and stability. For reactions of this compound, key species for modeling include the triazoline intermediate in cycloaddition reactions and the potential sulfonylnitrene.

In the [3+2] cycloaddition pathway, the transition state involves the concerted formation of two new carbon-nitrogen bonds between the azide and the alkene. Computational models of this transition state for benzenesulfonyl azide reveal an asynchronous process where one bond begins to form before the other. korea.ac.kr The geometry of this transition state dictates the stereochemical outcome of the reaction. For instance, the lower activation barrier for the exo approach in the reaction with oxabicyclic alkenes correctly predicts the observed diastereoselectivity. korea.ac.kr

Following the cycloaddition, the triazoline intermediate can undergo dinitrogen extrusion to form the final aziridine (B145994) product. The transition state for this step involves the cleavage of C-C and N-N bonds. korea.ac.kr Theoretical modeling can determine whether this is a concerted or stepwise process.

Should a nitrene intermediate be formed, computational studies would focus on its electronic state (singlet or triplet) and its subsequent reactions, such as C-H insertion or aziridination. The geometry and spin state of the nitrene are critical to its reactivity.

Development of Predictive Reactivity Models for Sulfonyl Azide Transformations

Developing predictive models for the reactivity of sulfonyl azides is a key goal of computational studies. Such models aim to correlate structural features of the sulfonyl azide and its reaction partner with reaction outcomes, such as rates and selectivity. These models can be based on quantitative structure-activity relationships (QSAR) or more fundamental principles derived from theoretical calculations.

One approach involves using reactivity indices derived from conceptual DFT, such as electrophilicity, nucleophilicity, and local softness. cuny.edunih.gov These indices can help to predict how changes in the electronic structure of the reactants will affect their reactivity. For example, the electrophilicity of the azide can be tuned by substituents on the aromatic ring.

For this compound, the ortho-nitro group is known to significantly impact its reactivity. It is suggested that unusual structural properties of this compound arise from dipole-dipole interactions between the nitro group and the sulfonyl and azide moieties. researchgate.net While electronic effects from para-substituents generally govern the reaction rates, the reactivity of the ortho-isomer appears to be more influenced by steric interactions. researchgate.net A predictive model for this class of compounds would need to accurately capture both electronic and steric effects.

Computational studies on related systems have shown that substituents can alter the transition state interaction energy through electronic effects or the distortion energy of the reactants through steric effects. researchgate.net By systematically varying substituents and calculating these energy components, it is possible to build models that predict how a given substituent will affect the reaction barrier.

Analysis of Electronic Structure and Intermolecular Interactions

The analysis of the electronic structure of this compound provides fundamental insights into its reactivity. Methods such as Natural Bond Orbital (NBO) analysis can be used to determine charge distributions and identify key orbital interactions within the molecule. The strong electron-withdrawing nature of the ortho-nitro group is expected to significantly polarize the molecule, affecting the electrophilicity of the sulfonyl sulfur and the azide group.

Molecular Electron Density Theory (MEDT) is another powerful tool for analyzing chemical reactivity based on changes in electron density along a reaction pathway. cuny.edu This approach can provide a detailed picture of bond formation and cleavage during a reaction.

Intermolecular interactions play a crucial role in the solid-state structure and reactivity of this compound. As previously mentioned, dipole-dipole interactions between the nitro, sulfonyl, and azide groups are thought to be significant. researchgate.net Computational methods can quantify these noncovalent interactions and visualize them using techniques like the Noncovalent Interaction (NCI) index. cuny.edu Understanding these interactions is important for explaining the physical properties of the compound and its behavior in different solvent environments.

In the context of its reactions, intermolecular interactions between this compound and its reaction partners in the transition state are critical for determining reactivity and selectivity. These interactions can be dissected into components such as electrostatic, steric, and orbital interactions to understand the driving forces of the reaction.

Photochemical Transformations Involving O Nitrobenzenesulfonyl Azide

Photoinduced Denitrogenation Processes and their Synthetic Utility

Upon absorption of light, typically in the UV region, o-nitrobenzenesulfonyl azide (B81097) undergoes denitrogenation, a process involving the cleavage of the N-N₂ bond and the release of a molecule of nitrogen gas. This photoinduced decomposition is a key step that generates a highly reactive o-nitrobenzenesulfonyl nitrene intermediate. The synthetic utility of this process is significant, as the generated nitrene can participate in a variety of chemical transformations.

One of the primary applications of photochemically generated sulfonyl nitrenes is in C-H bond amination. This reaction involves the insertion of the nitrene into a carbon-hydrogen bond of another molecule, forming a new carbon-nitrogen bond and resulting in a sulfonamide. While direct studies on o-nitrobenzenesulfonyl azide are not extensively detailed in this specific application, the general reactivity of photochemically generated sulfonyl nitrenes in C-H insertion is a well-established synthetic strategy. For instance, the photochemical reaction of phosphoryl azides, which also form nitrene intermediates, readily results in insertion into the C-H bonds of solvents.

Another significant synthetic application is the aziridination of alkenes. The photochemically generated o-nitrobenzenesulfonyl nitrene can react with carbon-carbon double bonds to form three-membered aziridine (B145994) rings. These N-sulfonylated aziridines are valuable building blocks in organic synthesis due to the electron-withdrawing nature of the sulfonyl group, which activates the ring for nucleophilic attack. nih.gov Photocatalytic systems have been developed to mediate the aziridination of unactivated alkenes using sulfonyl azides, proceeding through the formation of nitrene radical anions. nih.gov

The denitrogenation process can be influenced by the reaction conditions, such as the wavelength of light and the solvent, which can affect the efficiency and selectivity of the subsequent reactions of the nitrene intermediate.

Investigation of Excited State Dynamics and Decay Pathways

The photochemical transformations of this compound are governed by the dynamics of its electronically excited states. Upon photoexcitation, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). The decay of this S₁ state dictates the subsequent chemical events.

Ultrafast time-resolved spectroscopic studies on analogous sulfonyl azides, such as 2-naphthylsulfonyl azide, have provided significant insights into these processes. These studies have shown that the S₁ excited state of a sulfonyl azide is short-lived. One of the primary decay pathways is the extrusion of N₂ to form a singlet sulfonylnitrene. This process is often very rapid.

Besides the formation of the singlet nitrene, other decay pathways for the S₁ excited state include:

Internal Conversion (IC): The S₁ state can relax back to the S₀ ground state without any chemical change, releasing the absorbed energy as heat.

Intersystem Crossing (ISC): The S₁ state can undergo a spin-inversion to form a triplet excited state (T₁) of the azide. However, for sulfonyl azides, direct deactivation from the S₁ state to form a triplet sulfonyl azide is considered a minor pathway.

Once the singlet sulfonylnitrene is formed, it is also a transient species. It can undergo intersystem crossing to the more stable triplet sulfonylnitrene. The triplet nitrene has a longer lifetime and exhibits different reactivity compared to the singlet state. The lifetimes of these intermediates are on the order of microseconds. The presence of oxygen has been observed to shorten the lifetime of triplet sulfonylnitrenes.

The specific excited state dynamics of this compound would be influenced by the presence of the ortho-nitro group, which may introduce additional decay pathways or alter the rates of intersystem crossing and internal conversion. For example, in o-nitrophenol, the nitro group plays a crucial role in facilitating rapid intersystem crossing.

Photochemical Generation and Reactivity of Sulfonyl Nitrenes

The photochemical decomposition of this compound is a reliable method for generating o-nitrobenzenesulfonyl nitrene. This reactive intermediate can exist in two spin states: a singlet state and a triplet state, with the triplet state generally being the ground state for sulfonyl nitrenes.

The reactivity of the generated sulfonyl nitrene is dependent on its spin state.

Singlet Sulfonyl Nitrenes: These are highly electrophilic species and can undergo concerted reactions, such as the stereospecific aziridination of alkenes. They are also capable of C-H insertion reactions.

Triplet Sulfonyl Nitrenes: These behave as diradicals and typically react in a stepwise manner. Their reactions are often less stereospecific than those of singlet nitrenes. Triplet nitrenes are known to participate in hydrogen atom abstraction reactions.

In addition to the neutral nitrene species, under certain photocatalytic conditions, the formation of a sulfonyl nitrene radical anion can be achieved. This is accomplished through a single electron transfer to the sulfonyl azide. These nitrene radical anions exhibit distinct reactivity compared to the neutral nitrenes and have been shown to be effective in intermolecular aziridination of unactivated alkenes. nih.gov The reactivity of sulfonyl nitrenes and their corresponding radical anions and amidyl radicals has been shown to be distinct, with the neutral nitrene and amidyl radical reacting via hydrogen-atom transfer, while the nitrene radical-anion reacts with "acidic" S-H or O-H bonds. nih.gov

The presence of the ortho-nitro group in o-nitrobenzenesulfonyl nitrene can influence its reactivity through steric and electronic effects. For example, intramolecular reactions, such as C-H insertion into an ortho-alkyl group, can be favored due to the proximity of the reactive nitrene to these bonds.

| Intermediate | Spin State | Typical Reactivity |

| o-Nitrobenzenesulfonyl Nitrene | Singlet | Concerted aziridination, C-H insertion |

| o-Nitrobenzenesulfonyl Nitrene | Triplet | Stepwise radical-type reactions, H-atom abstraction |

| o-Nitrobenzenesulfonyl Nitrene Radical Anion | Doublet | Aziridination of unactivated alkenes |

Light-Mediated Carbene Transfer Reactions in Organic Synthesis

It is important to clarify that this compound is a precursor to a nitrene , not a carbene. Carbenes are neutral divalent carbon species, whereas nitrenes are the nitrogen analogues. Therefore, this compound participates in nitrene transfer reactions , not carbene transfer reactions.

Light-mediated nitrene transfer reactions are a powerful tool in organic synthesis for the formation of C-N bonds. As discussed in the previous sections, the photochemical generation of o-nitrobenzenesulfonyl nitrene allows for its subsequent transfer to a variety of substrates.